molecular formula C4H3BrN2O B1266761 6-Bromopyridazin-3(2h)-one CAS No. 51355-94-3

6-Bromopyridazin-3(2h)-one

Katalognummer: B1266761
CAS-Nummer: 51355-94-3
Molekulargewicht: 174.98 g/mol
InChI-Schlüssel: XLAKVMDAMKGUET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromopyridazin-3(2H)-one (CAS 51355-94-3) is a heterocyclic compound with the molecular formula C₄H₃BrN₂O and an average molecular weight of 174.985 g/mol . Its IUPAC name is 6-bromo-3(2H)-pyridazinone, and it is structurally characterized by a pyridazinone ring system substituted with a bromine atom at position 4. The compound is commercially available with a purity of ≥95% and is associated with the drug Ruxolitinib (INCB018424), a Janus kinase (JAK) inhibitor used in myeloproliferative disorders . Its synthetic utility lies in its reactivity as an electrophilic intermediate, enabling substitutions at the bromine position for further derivatization.

Eigenschaften

IUPAC Name

3-bromo-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAKVMDAMKGUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290803
Record name 6-bromopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51355-94-3
Record name 51355-94-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-bromopyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-pyridazinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridazin-3(2H)-one typically involves the bromination of pyridazin-3(2H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield dehalogenated products.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution Products: Various substituted pyridazinones depending on the nucleophile used.

    Oxidation Products: Pyridazinone oxides.

    Reduction Products: Dehalogenated pyridazinones.

Wissenschaftliche Forschungsanwendungen

6-Bromopyridazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for the synthesis of functionalized polymers and advanced materials.

Wirkmechanismus

The mechanism of action of 6-Bromopyridazin-3(2H)-one in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the pyridazine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Pathways involved in its action include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

6-Bromo-2-methylpyridazin-3(2H)-one (CAS 1123169-25-4) Structural Difference: A methyl group at position 2.

4-Bromo-6-chloropyridazin-3(2H)-one (CAS 933041-13-5)

  • Structural Difference : Bromine at position 4 and chlorine at position 5.
  • Impact : Enhanced electrophilicity at position 6 due to chlorine’s electron-withdrawing effect, altering reactivity in nucleophilic substitutions .

5-Chloro-6-phenylpyridazin-3(2H)-one (Synthesized in ) Structural Difference: Chlorine at position 5 and phenyl at position 6.

4-(4-Chlorophenyl)-6-morpholinylpyridazin-3(2H)-one ()

  • Structural Difference : Chlorophenyl at position 4 and morpholine at position 6.
  • Impact : The morpholine group enhances water solubility and hydrogen-bonding capacity, critical for analgesic activity .

Key Observations :

  • This compound serves as a versatile intermediate for further functionalization, but its synthesis details are less documented compared to analogs.
  • Chlorinated derivatives (e.g., 5-chloro-6-phenyl) are synthesized under mild conditions, enabling scalability .

Physicochemical Properties

Compound Solubility (mg/mL) Melting Point (°C) Crystallinity Reference
This compound Not reported Not reported Likely amorphous (no crystal data)
6-Phenylpyridazin-3(2H)-one 0.12–1.45 in organic solvents 180–185 Crystalline
4-(4-Methylphenyl)-2-propargylphthalazin-1(2H)-one Low aqueous solubility 558 K (285°C) Forms π-π stacked layers
4-(4-Chlorophenyl)-6-morpholinylpyridazin-3(2H)-one Soluble in DMSO 558 K (285°C) Hydrogen-bonded dimers, π-π stacking

Key Observations :

  • This compound lacks solubility data, but bromine’s electronegativity suggests moderate polarity.
  • Phenyl and chlorophenyl substituents reduce aqueous solubility due to hydrophobicity .
  • Morpholine and propargyl groups enhance crystallinity via hydrogen bonding and π-π interactions .

Key Observations :

  • Bromine at position 6 is critical for Ruxolitinib’s JAK inhibitory activity .
  • Disubstituted pyridazinones show promise in targeting inflammatory pathways .

Biologische Aktivität

6-Bromopyridazin-3(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with a bromine atom at the 6-position. The molecular formula is C₄H₄BrN₂O, and it possesses unique chemical properties that influence its biological activity. The presence of the bromine atom is significant as it can participate in various chemical reactions, enhancing the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has antimicrobial effects against various pathogens, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which could be relevant in treating diseases where enzyme activity is dysregulated.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific biological targets such as enzymes or receptors. The bromine atom may facilitate binding to active sites or alter protein conformations, thereby modulating enzymatic activities .

Table 1: Summary of Biological Activities

Biological ActivityDescription
AntimicrobialEffective against various bacteria and fungi.
AnticancerInhibitory effects on cancer cell lines observed.
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways.

Case Study: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could effectively inhibit bacterial growth at relatively low concentrations. This positions it as a promising candidate for developing new antibiotics.

Case Study: Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis and cell cycle arrest, suggesting potential mechanisms through which it may exert anticancer effects. Further research is needed to explore its efficacy in vivo and understand the underlying molecular pathways involved.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromopyridazin-3(2h)-one
Reactant of Route 2
Reactant of Route 2
6-Bromopyridazin-3(2h)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.